molecular formula C8H15ClO2S B2907169 3-Tert-butylcyclobutane-1-sulfonyl chloride CAS No. 2470436-19-0

3-Tert-butylcyclobutane-1-sulfonyl chloride

Cat. No.: B2907169
CAS No.: 2470436-19-0
M. Wt: 210.72
InChI Key: UZCBFGQJIZZOBM-LJGSYFOKSA-N
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Description

3-tert-Butylcyclobutane-1-sulfonyl chloride (CAS: 2361634-83-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and advanced organic synthesis. Its primary application is as a versatile sulfonylation reagent, most notably for the preparation of sulfonamide derivatives through reactions with amines . The distinct spatial geometry of the cyclobutane ring, combined with the steric bulk of the tert-butyl group, provides a unique structural framework that can enhance selectivity in nucleophilic substitution reactions and contribute to controlled stereochemistry in chiral environments . This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecular architectures where precise stereochemical control is critical . Furthermore, the tert-butyl group is a critically important moiety in drug discovery, and recent scientific advances highlight the potential of cyclobutyl-containing fragments as novel, metabolically improved analogues or bioisosteres for the classic tert-butyl group . Researchers are leveraging these isosteric replacements to optimize bioactive molecules, potentially enhancing resistance to metabolic clearance while preserving the original mode of biological activity . The rigid cyclobutane framework and well-defined configuration of this sulfonyl chloride make it a reliable and valuable building block for the development of next-generation therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-tert-butylcyclobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFGQJIZZOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of tert-butylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

    Reactants: tert-butylcyclobutane and chlorosulfonic acid.

    Conditions: The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.

    Purification: The product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Tert-butylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-tert-butylcyclobutane-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of Sulfonyl Chlorides

Compound Name Molecular Weight (g/mol) Purity (%) CAS Number Key Structural Features Reactivity Notes
This compound Not available N/A Not reported Cyclobutane ring, tert-butyl substituent High steric hindrance likely slows nucleophilic substitution
3-Chlorobutane-1-sulfonyl chloride ~195.1 95 EN300-343679 Linear chain, chloro substituent Higher solubility in polar solvents; faster reaction kinetics
1-Methanesulfonylcyclopropane-1-carboxylic acid derivatives ~265.2 (varies) 95 EN300-343600 Cyclopropane ring, methanesulfonyl group Strain from cyclopropane enhances electrophilicity

Key Findings :

This contrasts with cyclopropane-based sulfonyl chlorides, where ring strain offsets steric limitations to enhance reactivity .

Solubility: Linear sulfonyl chlorides (e.g., 3-chlorobutane-1-sulfonyl chloride) exhibit higher solubility in polar solvents like methanol or water due to reduced steric bulk. The tert-butyl group in the cyclobutane analog likely increases hydrophobicity, limiting compatibility with aqueous systems .

However, the tert-butyl group may destabilize the compound under acidic or high-temperature conditions due to possible elimination reactions .

Methodological Considerations

  • Modeling Approaches : Artificial neural network (ANN) models, as used in chloride concentration simulations (e.g., Figure 11–12 in ), could predict reactivity or degradation pathways for this compound but require validation with experimental data.
  • Synthetic Routes : The tert-butyl group likely necessitates specialized protection/deprotection strategies during synthesis, contrasting with linear or cyclopropane-based analogs .

Biological Activity

3-Tert-butylcyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its unique structural properties and reactivity. This compound has gained attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. Its ability to act as a sulfonylating agent allows it to modify biomolecules, which can significantly influence their biological activity.

Chemical Formula: C₈H₁₅ClO₂S
CAS Number: 2490402-31-6

The synthesis of this compound typically involves the reaction of tert-butylcyclobutane with chlorosulfonic acid or thionyl chloride under controlled conditions. The reaction is performed at low temperatures to minimize side reactions and ensure high yield. The purification process often includes distillation or recrystallization to achieve the desired purity level.

The primary mechanism of action for this compound lies in its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity leads to the formation of covalent bonds, which can alter the structure and function of biomolecules. For instance, it can modify lysine or cysteine residues in proteins, potentially influencing their biological activity.

Biological Applications

This compound has several applications in biological research:

  • Protein Modification: It is used to introduce sulfonyl groups into proteins, facilitating studies on protein-ligand interactions and enzyme mechanisms.
  • Drug Development: The compound serves as an intermediate in synthesizing sulfonamide-based drugs known for their antibacterial properties.
  • Bioconjugation: It can be employed in bioconjugation techniques to attach various biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in modifying biomolecules:

  • Modification of Enzymes:
    • A study investigated the effects of sulfonylation on enzyme activity, revealing that specific modifications could enhance substrate binding and catalytic efficiency.
  • Antibacterial Activity:
    • In medicinal chemistry applications, derivatives synthesized using this compound showed promising antibacterial activity against various strains of bacteria, highlighting its potential as a lead compound for drug development.
  • Protein-Ligand Interaction Studies:
    • Research involving protein-ligand interactions has shown that sulfonylation can significantly alter binding affinities, providing insights into the design of more effective inhibitors .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sulfonyl chlorides:

Compound NameStructure TypeUnique Features
Methanesulfonyl chlorideSimple Sulfonyl ChlorideCommonly used for introducing sulfonyl groups
Benzenesulfonyl chlorideAromatic Sulfonyl ChlorideUsed in synthesizing sulfonamides
p-Toluenesulfonyl chlorideAromatic Sulfonyl ChlorideKnown for stability and reactivity

The presence of both a tert-butyl group and a cyclobutane ring enhances the reactivity and application potential of this compound compared to linear or aromatic analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 3-Tert-butylcyclobutane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via the reaction of 3-Tert-butylcyclobutanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

  • Temperature control : Maintained at low temperatures (e.g., 0–5°C) to mitigate exothermic side reactions .
  • Solvent choice : Use inert solvents like dichloromethane or chloroform to prevent hydrolysis of the sulfonyl chloride group .
  • Purification : Recrystallization or chromatography ensures high purity (>95%) .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents decomposition
SolventAnhydrous CH₂Cl₂Reduces hydrolysis
Reaction Time4–6 hoursMaximizes conversion

Q. What are the primary reaction pathways for this compound in organic synthesis?

  • Mechanistic Insights :

  • Nucleophilic substitution : Reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a sulfonyl hydride .
  • Oxidation : Forms sulfonic acids under oxidative conditions (e.g., H₂O₂/acid) .
    • Key Reagents : LiAlH₄ (reduction), triethylamine (base for substitution), and dimethylformamide (polar aprotic solvent) .

Q. How is this compound utilized in medicinal chemistry for drug development?

  • Applications :

  • Sulfonamide synthesis : Acts as a precursor for sulfonamide-based antibiotics by reacting with primary amines .
  • Protein modification : Introduces sulfonyl groups to lysine or cysteine residues, altering protein stability and activity .
  • Case Study : Derivatives of this compound enhanced lipophilicity and metabolic stability in drug candidates targeting bacterial folate pathways .

Advanced Research Questions

Q. How does the steric effect of the tert-butyl group influence reactivity compared to linear or aromatic sulfonyl chlorides?

  • Analysis :

  • Steric hindrance : The tert-butyl group on the cyclobutane ring reduces accessibility to the sulfonyl chloride moiety, slowing reaction kinetics with bulky nucleophiles .
  • Selectivity : Favors reactions with smaller nucleophiles (e.g., methylamine over tert-butylamine) .
    • Comparison Table :
CompoundStructure TypeReactivity with Amines
This compoundCyclic, sterically hinderedLow (bulky amines)
Benzenesulfonyl chlorideAromaticHigh (unhindered)
Methanesulfonyl chlorideLinearModerate

Q. What experimental strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?

  • Troubleshooting :

  • Moisture control : Trace water hydrolyzes sulfonyl chloride, reducing yield. Use molecular sieves or rigorous drying .
  • Catalyst optimization : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sluggish substitutions .
    • Case Example : A 20% yield discrepancy was resolved by replacing THF (prone to peroxide formation) with anhydrous acetonitrile .

Q. How can computational modeling guide the design of derivatives with enhanced enzymatic inhibition?

  • Methodology :

  • Docking studies : Predict binding affinities of sulfonamide derivatives to target enzymes (e.g., carbonic anhydrase) .
  • QSAR analysis : Correlate substituent electronic effects (e.g., electron-withdrawing groups) with inhibitory potency .
    • Validation : Synthesized derivatives showed a 15% increase in inhibition compared to parent compounds in vitro .

Q. What are the challenges in scaling up reactions involving this compound for material science applications?

  • Key Issues :

  • Thermal stability : Exothermic reactions require jacketed reactors for temperature control at scale .
  • Byproduct management : SO₂ and HCl gas generation necessitates scrubbers or closed-loop systems .
    • Case Study : A pilot-scale synthesis achieved 85% yield using flow chemistry to optimize heat dissipation .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the antibacterial efficacy of sulfonamide derivatives from this compound?

  • Root Causes :

  • Strain specificity : Derivatives show variable activity against Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .
  • Assay conditions : MIC (minimum inhibitory concentration) values vary with pH (optimal at pH 7.4 vs. 6.5) .
    • Resolution : Standardize testing protocols (e.g., CLSI guidelines) and include positive controls (e.g., sulfamethoxazole) .

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